Product packaging for BRAF-423(Cat. No.:)

BRAF-423

Cat. No.: B1192333
M. Wt: 423.43
InChI Key: ZWAGSOCCDPGKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BRAF-423 is a small molecule inhibitor designed for research targeting the BRAF kinase, a key component of the MAPK signaling pathway. This pathway regulates crucial cellular processes, and constitutive activation through BRAF mutations, particularly at codon V600, is a well-established oncogenic driver in several cancers, including melanoma, colorectal cancer, and non-small cell lung cancer . By selectively binding to and inhibiting mutated forms of BRAF, this compound blocks the downstream MEK/ERK signaling cascade, which can lead to the suppression of tumor cell proliferation and survival in investigative models . Research into BRAF inhibitors like this compound is critical for understanding the mechanisms of acquired resistance, such as MAPK pathway reactivation through secondary NRAS or MEK mutations, which can help inform the development of more effective combination therapies . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnosis or treatment.

Properties

Molecular Formula

C19H19F2N3O4S

Molecular Weight

423.43

IUPAC Name

2,6-Difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide

InChI

InChI=1S/C19H19F2N3O4S/c1-3-8-29(26,27)24-15-7-5-13(20)17(18(15)21)19(25)23-11-4-6-14-12(9-11)16(28-2)10-22-14/h4-7,9-10,22,24H,3,8H2,1-2H3,(H,23,25)

InChI Key

ZWAGSOCCDPGKEI-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(NC=C2OC)C=C1)C3=C(F)C=CC(NS(=O)(CCC)=O)=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G-F;  BRAF-423;  BRAF 423;  BRAF423.

Origin of Product

United States

Molecular Basis of Braf 423 Action

Targeting of BRAF Kinase by BRAF-423

As a BRAF inhibitor, this compound is designed to interfere with the aberrant activity of the BRAF kinase. While general BRAF inhibitors typically bind to the ATP-binding site of BRAF, leading to its inactivation, specific detailed research findings on the precise targeting mechanisms of this compound are not extensively documented in publicly accessible scientific literature. oncotarget.comnih.govresearchgate.net

Detailed binding site analysis and interaction dynamics of this compound with BRAF isoforms (ARAF, BRAF, CRAF) are not specifically available in the current public domain. In general, BRAF inhibitors can interact with the kinase domain of BRAF, which includes the ATP-binding site, the αC-helix, and the DFG motif. researchgate.netmrmjournal.orgelifesciences.orgelifesciences.org The conformation of these regions (e.g., αC-out or αC-in, DFG-in or DFG-out) is crucial for the inhibitor's binding mode and its effect on kinase activity and dimerization. researchgate.netelifesciences.orgelifesciences.org While the exact interactions for this compound are not specified, its classification as a BRAF inhibitor implies an interaction with these critical regulatory elements.

Impact of this compound on MAPK/ERK Signaling Pathway Regulation

The primary objective of BRAF inhibitors, including this compound, is to disrupt the constitutively active MAPK/ERK signaling pathway driven by oncogenic BRAF mutations. mrmjournal.org

Specific data on the modulation of downstream effector phosphorylation, such as MEK and ERK, directly by this compound, are not detailed in the available public literature. However, for BRAF inhibitors in general, the inhibition of mutated BRAF kinase activity leads to a decrease in the phosphorylation of MEK1/2 and subsequently ERK1/2. nih.govplos.orgiiarjournals.orgaacrjournals.orgembopress.orgfrontiersin.org This reduction in phosphorylation is a key indicator of the inhibition of the MAPK pathway, leading to cell cycle arrest and promotion of cell death in BRAF-mutant cells. nih.gov

Preclinical assessment of the paradoxical activation potential of this compound on wild-type BRAF is not specifically reported in the public domain. Paradoxical activation is a known phenomenon with some BRAF inhibitors, where they can stimulate RAF signaling in BRAF wild-type cells, leading to hyperactivation of the MAPK pathway, often through RAF dimerization. researchgate.netmdpi.comoncotarget.comelifesciences.orgplos.orgaacrjournals.org This effect is particularly pronounced in cells with mutant RAS or activated wild-type RAS. researchgate.netoncotarget.complos.org The extent of paradoxical activation varies among different BRAF inhibitors. oncotarget.com

Preclinical Efficacy and Biological Effects of Braf 423

In Vitro Characterization of BRAF Inhibitor Activity

Selective BRAF inhibitors have demonstrated potent and specific anti-proliferative effects in cancer cell lines harboring BRAF V600 mutations. In numerous studies, treatment with compounds like Vemurafenib (B611658) resulted in significant growth inhibition in melanoma and colorectal cancer cell lines with the BRAF V600E mutation. nih.govresearchgate.net In contrast, cell lines with wild-type BRAF were largely unaffected. nih.gov

The activity of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. BRAF inhibitors typically exhibit low nanomolar IC50 values in sensitive cell lines, indicating high potency. For instance, in vitro treatment with the BRAF V600E inhibitor PLX4720 resulted in cell growth inhibition in both colorectal cancer (COLO205) and melanoma (SK-MEL-28) cell lines. nih.gov

Table 1: Representative Anti-proliferative Activity of BRAF Inhibitors in BRAF V600E-Mutant Cell Lines Note: The following data is illustrative, compiled from various preclinical studies on representative BRAF inhibitors. Actual values can vary based on experimental conditions.

Cell LineCancer TypeBRAF InhibitorIC50 (nM)
A375 MelanomaVemurafenib30 - 100
COLO205 Colorectal CancerPLX472050 - 150
SK-MEL-28 MelanomaPLX472040 - 120
WM9 MelanomaVemurafenib20 - 80
SW872 LiposarcomaVemurafenib~500

This table is interactive and can be sorted by column.

Inhibition of the oncogenic BRAF signaling pathway not only halts proliferation but also actively induces programmed cell death, or apoptosis, in cancer cells. nih.gov Treatment of BRAF-mutant melanoma cells with BRAF inhibitors leads to a significant increase in the apoptotic cell population, often identified by a sub-G1 peak in cell cycle analysis using flow cytometry. nih.gov

Furthermore, these inhibitors modulate the cell cycle, primarily causing an arrest in the G1 phase. nih.gov This G1-phase arrest prevents cells from entering the S phase, where DNA replication occurs, thus blocking cell division. This effect is a direct consequence of inhibiting the MAPK pathway, which is crucial for the G1-S transition. For example, studies on melanoma cell lines with non-V600E BRAF mutations showed that treatment with the multi-kinase inhibitor Sorafenib, which targets CRAF, led to marked apoptosis, while V600E mutant cells primarily underwent a G1-phase cell cycle arrest. nih.gov

The primary mechanism of action for a selective BRAF inhibitor is the direct blockade of the ATP-binding site of the mutated BRAF kinase. This action prevents the phosphorylation and activation of its downstream target, MEK, which in turn prevents the activation of ERK. researchgate.net The resulting shutdown of the MAPK signaling cascade is the central event that leads to the observed anti-proliferative and pro-apoptotic effects. nih.govnih.gov Western blot analyses consistently show a rapid and sustained decrease in the levels of phosphorylated ERK (p-ERK) in sensitive cells following treatment. nih.govresearchgate.net

Cellular responses can be complex, and mechanisms of resistance often emerge. One key adaptive response is the reactivation of the MAPK pathway through various feedback loops. For instance, inhibition of BRAF can relieve negative feedback loops, leading to increased activity of receptor tyrosine kinases (RTKs) like EGFR, which can then reactivate the pathway. nih.govnih.gov

In Vivo Efficacy Evaluation of BRAF Inhibitors in Preclinical Models

The potent in vitro activity of BRAF inhibitors translates effectively to in vivo preclinical models. In numerous studies using xenografts, where human BRAF-mutant cancer cells are implanted into immunodeficient mice, these compounds have demonstrated significant anti-tumor activity. nih.gov Treatment with inhibitors like PLX4032 (Vemurafenib) and PLX4720 led to dose-dependent tumor growth inhibition and, at higher exposures, clear tumor regression in xenograft models of BRAF V600E melanoma. nih.govmedicaldesignandoutsourcing.com

This efficacy is specific to tumors with the BRAF mutation; no significant effect is typically observed on the growth of wild-type BRAF melanoma xenografts. nih.gov The degree of tumor inhibition often correlates with the inhibition of the MAPK pathway within the tumor, as measured by reduced p-ERK levels. nih.gov

Table 2: Efficacy of BRAF Inhibitors in BRAF V600E Xenograft Models Note: The following data is illustrative, compiled from various preclinical studies. Results can vary based on the model, dosing, and duration of treatment.

Xenograft ModelCancer TypeBRAF InhibitorOutcome
A375 MelanomaEBI-907~75% reduction in relative tumor volume after 10 days
Colo-205 Colorectal CancerPLX4720Significant tumor growth inhibition and reduced necrosis
Patient-Derived (PDX) MelanomaVemurafenibTumor growth inhibition corresponding to clinical sensitivity
M21 MelanomaVemurafenibStatistically significant prolongation of overall survival

This table is interactive and can be sorted by column.

While xenograft models are crucial for evaluating the direct anti-tumor effects of targeted therapies, allograft models, which involve transplanting cancer cells into an immunologically competent host of the same species, provide insights into the interaction between the therapy, the tumor, and the immune system.

Studies using allograft models have also demonstrated the efficacy of BRAF inhibitors. For example, in a study where D4M.3A melanoma cells with a BrafV600E mutation were injected into immunocompetent C57BL/6NCrl mice, treatment with Vemurafenib significantly reduced tumor growth compared to untreated controls. nih.gov This finding in an allograft model underscores that the primary anti-tumor effect of BRAF inhibition is directed at the cancer cells, though it occurs within a more complex and clinically relevant microenvironment that includes a functional immune system. nih.gov The results from such models are vital for understanding how targeted therapies might perform in patients with intact immune systems and for designing effective combination therapies.

An extensive search for the chemical compound “BRAF-423” has yielded no specific information regarding its preclinical efficacy, biological effects, or pharmacodynamic biomarker analysis. The conducted searches for "this compound pharmacodynamic biomarkers preclinical," "this compound preclinical studies," and "this compound mechanism of action" did not return any results for a compound with this specific designation.

Therefore, it is not possible to provide an article on the "" with a focus on "Pharmacodynamic Biomarker Analysis in Preclinical Specimens Following this compound Administration" as there is no publicly available scientific literature or data on this compound.

General information on BRAF inhibitors indicates that preclinical studies typically assess their effects on the MAPK signaling pathway, with phosphorylated ERK (pERK) being a key pharmacodynamic biomarker. However, without specific data for "this compound," any detailed discussion would be speculative and not based on factual research findings.

It is possible that "this compound" is a very new, proprietary, or internal compound name that has not yet been disclosed in scientific publications. Until research on this specific compound is published, a scientifically accurate and detailed article as requested cannot be generated.

Based on a comprehensive search of available scientific literature and public databases, there is no specific information available for a chemical compound designated "this compound." Consequently, it is not possible to generate an article detailing the mechanisms of resistance and strategies to overcome them for this particular compound.

The requested outline, including intrinsic and acquired resistance mechanisms, genomic alterations, bypass signaling pathways, molecular adaptations, and preclinical combination strategies, requires specific research data that does not exist for a compound named "this compound" in the public domain.

It is possible that "this compound" is an internal, non-public designation for a compound, a misnomer, or a hypothetical name. Without published preclinical or clinical data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Mechanisms of Resistance to Braf 423 and Strategies for Overcoming Them

Preclinical Combination Strategies with BRAF-423 to Circumvent Resistance

Synergistic Inhibition with MEK Inhibitors in this compound Resistant Models

A primary mechanism of resistance to BRAF inhibitors involves the reactivation of the MAPK pathway downstream of BRAF. nih.govnih.govaacrjournals.org To counteract this, a common and effective strategy is the concurrent inhibition of another kinase in the same pathway, namely MEK (mitogen-activated protein kinase kinase). The combination of a BRAF inhibitor with a MEK inhibitor has been shown to delay the onset of resistance and improve progression-free survival compared to BRAF inhibitor monotherapy. nih.govmdpi.com

The rationale for this combination is that by blocking the pathway at two distinct points, it is more difficult for cancer cells to develop a workaround. Even if the cell finds a way to bypass the BRAF inhibition, the downstream MEK inhibitor can still effectively block the signal from reaching ERK, the final kinase in the MAPK cascade.

Detailed Research Findings:

Clinical Trial Outcome of BRAF and MEK Inhibitor Combination
Therapy Dabrafenib (B601069) + Trametinib
Comparison Dabrafenib + Placebo
Overall Response Rate 76%
Median Progression-Free Survival 11.0 months

This table is based on data from a phase III clinical trial (COMBI-d) for illustrative purposes. nih.gov

Exploration of Other Pathway Inhibitors in Combination with this compound

While the combination with MEK inhibitors is a significant advancement, resistance can still emerge. Therefore, researchers are actively exploring combinations with inhibitors of other signaling pathways that can be hijacked by cancer cells to survive and proliferate. One of the most studied alternative pathways is the PI3K/AKT/mTOR pathway. nih.govnih.govmdpi.com

Activation of the PI3K/AKT pathway is a known mechanism of both innate and acquired resistance to BRAF inhibitors. nih.govpnas.org This pathway can be activated through various mechanisms, including mutations in key pathway components like PIK3CA or the loss of the tumor suppressor PTEN. nih.govmdpi.com When the MAPK pathway is inhibited by a BRAF inhibitor, some cancer cells can become more reliant on the PI3K/AKT pathway for their survival signals.

Detailed Research Findings:

Preclinical studies have shown that combining a BRAF inhibitor with a PI3K or AKT inhibitor can be effective in overcoming resistance. For example, in BRAF-mutant colorectal cancer cell lines, which are often less responsive to BRAF inhibitors alone compared to melanoma, combined treatment with a BRAF inhibitor and a PI3K inhibitor resulted in synergistic growth inhibition. nih.gov

Furthermore, resistance to BRAF inhibitors can also be mediated by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, PDGFRβ, and IGF-1R. nih.govfrontiersin.orgascopubs.org These receptors can activate both the MAPK and PI3K/AKT pathways. Consequently, combining BRAF inhibitors with inhibitors of these specific RTKs is another promising area of investigation. For instance, in BRAF-mutant colorectal cancer, feedback activation of EGFR is a key resistance mechanism, and combining a BRAF inhibitor with an EGFR inhibitor has shown clinical benefit. mdpi.com

Potential Combination Strategies to Overcome BRAF Inhibitor Resistance
Pathway Key Molecules Combination Inhibitor Class
PI3K/AKT/mTORPIK3CA, AKT, PTENPI3K inhibitors, AKT inhibitors, mTOR inhibitors
Receptor Tyrosine KinasesEGFR, PDGFRβ, IGF-1R, METEGFR inhibitors, PDGFR inhibitors, IGF-1R inhibitors, MET inhibitors

This table summarizes key alternative signaling pathways and potential combination therapies based on preclinical and clinical research.

Structural Activity Relationship Sar Studies and Compound Optimization for Braf 423 Series

Design and Synthesis Approaches for BRAF-423 and Analogues

The specific design and synthesis approaches employed for this compound and its potential analogues are not detailed in the accessible search results. General principles for the design and synthesis of BRAF inhibitors often involve targeting the ATP-binding site of the BRAF kinase. sci-hub.semdpi.com However, the precise synthetic routes or the rationale behind the structural features of this compound, such as its 2,6-difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide structure, are not elucidated in the current public information. harvard.edu

Structure-Guided Optimization of this compound for Enhanced Potency and Selectivity

Information specifically pertaining to the structure-guided optimization of this compound for enhanced potency and selectivity is not available in the provided search results. In the broader field of BRAF inhibitor development, structure-guided drug design is a common strategy, leveraging the crystal structures of BRAF complexes to inform modifications for improved binding affinity and selectivity. acs.orgopenaccessjournals.comelifesciences.org However, such specific optimization data for this compound itself could not be found.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Specific computational modeling and molecular dynamics simulations detailing the binding of this compound to its target are not provided in the current public search results. Computational approaches, including molecular docking and molecular dynamics simulations, are widely used in drug discovery to predict ligand-target affinity, analyze binding modes, and understand conformational dynamics for various BRAF inhibitors. acs.orgnih.govmdpi.comnih.gov While these methods are crucial for understanding the interactions of BRAF inhibitors, their application specifically to this compound was not found in the reviewed literature.

Advanced Research Methodologies and Future Directions for Braf 423

Application of Omics Technologies (e.g., Transcriptomics, Proteomics) in BRAF-423 Research

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing drug discovery and development by providing a comprehensive understanding of molecular processes within biological systems. wikipedia.orgmims.com These high-throughput approaches are invaluable for dissecting disease pathogenesis, identifying cancer subtypes, and uncovering mechanisms of drug response and resistance. uc.edu

In the context of this compound research, omics technologies can be applied to:

Elucidate Mechanism of Action: Transcriptomics and proteomics can reveal how this compound modulates gene expression and protein activity, providing insights into its precise inhibitory mechanisms beyond initial binding studies. wikipedia.org

Identify Predictive Biomarkers: By analyzing changes in gene or protein expression profiles in response to this compound, researchers can identify biomarkers that predict patient response or the development of resistance. Multi-omics data can significantly improve the accuracy of prognosis by identifying novel biomarkers in oncology. uc.edu For instance, single-cell functional proteomics has been used to reveal activation of pathways like MEK/ERK and NFκB p65 shortly after BRAF inhibition, prior to drug resistance, suggesting potential combination strategies. uni.lu

Understand Tumor Heterogeneity and Plasticity: Single-cell multi-omics techniques are particularly powerful in dissecting cancer cell plasticity and tumor heterogeneity, which are significant obstacles in cancer treatment. uc.eduuni.lu Applying these to this compound studies can help understand how heterogeneous tumor cell populations respond to the inhibitor and identify rare resistant cell populations. mims.com

Investigate Drug-Induced Toxicity Pathways: While outside the scope of this article's content exclusions regarding safety profiles, it is noteworthy that omics technologies are generally used to examine pathways implicated in drug-induced toxicity, leading to the discovery of biomarkers for early detection. wikipedia.org

The integration of multi-omics data with computational models enhances the capacity to predict and optimize the efficiency of therapeutic drugs. wikipedia.org

Table 1: Application of Omics Technologies in this compound Research

Omics TechnologyApplication in this compound ResearchKey Insights
Genomics Identifying genetic alterations influencing this compound sensitivity or resistance.Understanding tumor subtypes and driver genomic alterations. uc.edu
Transcriptomics Analyzing gene expression changes induced by this compound; identifying RNA biomarkers.Revealing molecular pathways affected by this compound; predicting drug response. wikipedia.orguni.lu
Proteomics Studying protein expression, modifications, and interactions in response to this compound.Elucidating protein-level mechanisms of action and resistance; identifying functional biomarkers. wikipedia.orguni.lu
Metabolomics Profiling metabolic changes in cells or tissues treated with this compound.Understanding metabolic reprogramming and its impact on drug efficacy. citeab.comwikipedia.org
Single-Cell Multi-omics Dissecting cellular heterogeneity and plasticity in response to this compound.Identifying rare resistant cell populations; tracing drug treatment responses at single-cell resolution. mims.comuni.lu

Investigating this compound in Tissue-Specific Models Beyond Initial Indications

The efficacy of BRAF inhibitors can vary significantly depending on the tissue type and specific genetic context of the cancer. While BRAF V600E mutations are a prominent target in melanoma, BRAF mutations are also found in other cancers, including papillary thyroid cancer, colon cancer, non-small cell lung cancer (NSCLC), and histiocytosis. Therefore, investigating this compound in diverse tissue-specific models is crucial to understand its broader therapeutic applicability and potential limitations.

Research on this compound should extend to:

Colorectal Cancer (CRC) Models: Unlike melanoma, BRAF inhibitor monotherapy has shown limited efficacy in BRAF-mutant CRC due to feedback reactivation of the MAPK pathway, often driven by EGFR. Preclinical studies in CRC xenograft models have demonstrated improved anti-tumor activity with combinations of BRAF and EGFR inhibitors. Investigating this compound in CRC models, potentially in combination with other targeted agents, is essential.

Non-Small Cell Lung Cancer (NSCLC) Models: Early clinical data suggest that BRAF V600E inhibitors can be effective in NSCLC, though often less strongly than in melanoma. Evaluating this compound in NSCLC models, considering different BRAF mutation subtypes (e.g., non-V600 mutations), is important.

Brain Metastasis Models: Disease progression after BRAF/MEK inhibitor therapy frequently involves brain metastasis. Developing and testing this compound in brain-permeable models, such as macro-metastatic and disseminated micro-metastatic brain models, is a critical future direction to address this unmet clinical need.

Models of Acquired Resistance: As with other BRAF inhibitors, resistance mechanisms invariably emerge. Preclinical models of acquired resistance, where tumors initially respond but then resume growth, are vital for evaluating this compound's ability to overcome these challenges, either as a monotherapy or in combination.

Table 2: Tissue-Specific Models for this compound Investigation

Cancer Type/ModelRationale for InvestigationExpected Outcomes/Considerations
Melanoma (BRAF-mutant) Primary indication for BRAF inhibitors; evaluate potency and selectivity.Confirming high potency and selectivity for BRAF-mutant melanoma cells.
Colorectal Cancer (BRAF-mutant) Known resistance to monotherapy; evaluate in combination strategies (e.g., with EGFR inhibitors).Assessing sustained MAPK pathway suppression and improved anti-tumor activity.
Non-Small Cell Lung Cancer (BRAF-mutant) Variable efficacy compared to melanoma; assess response across BRAF mutation subtypes.Identifying specific BRAF-mutant NSCLC contexts where this compound is effective.
Brain Metastasis Models Address a common site of disease progression and resistance.Demonstrating central nervous system (CNS) penetration and efficacy in brain metastatic models.
Acquired Resistance Models Mimic clinical resistance development to existing BRAF inhibitors.Evaluating this compound's ability to overcome resistance, potentially in combination with other agents.

Q & A

Q. What experimental models are most appropriate for validating BRAF-423's inhibitory activity against BRAF mutations?

Methodological Answer:

  • Use kinase inhibition assays (e.g., fluorescence-based or radioactive assays) to quantify this compound's activity against wild-type and mutant BRAF isoforms .
  • Validate findings in cell lines (e.g., A375 melanoma cells with BRAF V600E mutations) via Western blotting to assess downstream ERK phosphorylation suppression .
  • For in vivo models, employ xenograft mice implanted with BRAF-mutant tumors, monitoring tumor regression and pharmacodynamic markers (e.g., pERK levels) .

Q. How can researchers ensure reproducibility in this compound dose-response studies?

Methodological Answer:

  • Standardize dose ranges based on prior pharmacokinetic data (e.g., 240–960 mg twice daily in phase 1 trials) and adjust for cell viability assays (IC50 calculations) .
  • Include positive controls (e.g., vemurafenib) and account for batch-to-batch variability in compound purity via HPLC validation .
  • Document all protocols in line with the ARRIVE guidelines for preclinical studies to enhance reproducibility .

Q. What are the primary biomarkers to assess this compound target engagement in clinical trials?

Methodological Answer:

  • Measure BRAF V600E mutation status via PCR or NGS in tumor biopsies as an inclusion criterion .
  • Monitor serum LDH levels and tumor size (RECIST criteria) for clinical response.
  • Use paired pre- and post-treatment biopsies to evaluate BRAF pathway suppression (e.g., reduced pERK/MAPK signaling) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound efficacy data across different BRAF mutation subtypes?

Methodological Answer:

  • Conduct structure-function analyses to compare this compound binding affinity with non-V600E mutants (e.g., K601E, G466V) using crystallography or molecular docking simulations.
  • Perform functional genomic screens (CRISPR/Cas9) to identify compensatory pathways in resistant subtypes .
  • Use meta-analysis of phase 1–3 trial data to stratify responses by mutation type and adjust statistical models for heterogeneity .

Q. What strategies optimize this compound combination therapy to delay resistance in melanoma models?

Methodological Answer:

  • Screen synergistic agents (e.g., MEK inhibitors, immunotherapies) using high-throughput combinatorial assays and Chou-Talalay synergy indices .
  • Develop longitudinal in vivo models to simulate resistance mechanisms (e.g., MAPK reactivation) and test sequential dosing regimens.
  • Validate findings with single-cell RNA sequencing to identify clonal evolution patterns during treatment .

Q. How can researchers address this compound's off-target effects in preclinical toxicity studies?

Methodological Answer:

  • Employ kinome-wide selectivity profiling (e.g., KINOMEscan) to identify off-target kinases .
  • Use organ-on-chip models or 3D hepatocyte spheroids to predict hepatic toxicity, correlating results with phase 1 safety data (e.g., ALT/AST elevations) .
  • Apply toxicogenomics to assess gene expression changes in non-target tissues exposed to this compound .

Q. What statistical methods are robust for analyzing this compound trial data with high dropout rates?

Methodological Answer:

  • Use intention-to-treat (ITT) analysis with multiple imputation for missing data, ensuring conservative efficacy estimates .
  • Apply Cox proportional hazards models with time-varying covariates to adjust for dose modifications or adverse events.
  • Validate findings with sensitivity analyses (e.g., worst-case scenarios) to confirm robustness .

Data and Reporting Standards

Q. What are the best practices for reporting this compound experimental data to meet journal requirements?

Methodological Answer:

  • Follow MIAME (Microarray) or MIAPE (Proteomics) standards for omics data.
  • Include raw data (e.g., tumor growth curves, Western blot densitometry) in supplementary materials, avoiding redundancy in main text .
  • For clinical data, adhere to CONSORT guidelines , detailing randomization, blinding, and attrition .

Q. How should researchers validate this compound's mechanism of action in heterogeneous tumor samples?

Methodological Answer:

  • Use multiregion sequencing to assess intratumoral heterogeneity and BRAF mutation clonality.
  • Combine digital PCR (for mutation burden) with multiplex IHC (e.g., pERK, Ki-67) to spatially resolve target engagement .
  • Apply Bayesian hierarchical models to account for sample variability in pharmacodynamic analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRAF-423
Reactant of Route 2
Reactant of Route 2
BRAF-423

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.